(E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-21(2,14-25)24-20(27)13-15-7-10-17(11-8-15)23-19(26)12-9-16-5-3-4-6-18(16)22/h3-12,25H,13-14H2,1-2H3,(H,23,26)(H,24,27)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHBTOZGAQNID-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The (E)-acrylic acid derivative is synthesized via condensation of 2-chlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts:
$$
\text{2-Chlorobenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{pyridine/piperidine, Δ}} (E)\text{-3-(2-chlorophenyl)acrylic acid}
$$
Conditions :
Alternative Pathway: Wittig Reaction
A phosphonium ylide generated from triphenylphosphine and ethyl bromoacetate reacts with 2-chlorobenzaldehyde to yield ethyl (E)-3-(2-chlorophenyl)acrylate, followed by saponification:
$$
\text{2-Chlorobenzaldehyde} + \text{Ph}_3\text{P=CHCOOEt} \rightarrow \text{Ethyl (E)-3-(2-chlorophenyl)acrylate} \xrightarrow{\text{NaOH}} (E)\text{-3-(2-chlorophenyl)acrylic acid}
$$
Advantages : Higher stereoselectivity (>95% E).
Preparation of 4-(2-((1-Hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)aniline
Reductive Amination of 4-Nitrophenylacetone
- Ketone formation : 4-Nitrophenethyl alcohol is oxidized to 4-nitrophenylacetone using Jones reagent (CrO₃/H₂SO₄).
- Reductive amination : Reaction with 1-amino-2-methylpropan-2-ol in the presence of NaBH₃CN:
$$
\text{4-Nitrophenylacetone} + \text{1-Amino-2-methylpropan-2-ol} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{4-Nitro-N-(1-hydroxy-2-methylpropan-2-yl)phenethylamide}
$$ - Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine:
$$
\text{4-Nitro intermediate} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{4-(2-((1-Hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)aniline}
$$
Yield : 60–70% over three steps.
Coupling of Acrylic Acid and Amine Intermediates
Acryloyl Chloride Formation
(E)-3-(2-chlorophenyl)acrylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:
$$
(E)\text{-3-(2-chlorophenyl)acrylic acid} + \text{SOCl}_2 \rightarrow (E)\text{-3-(2-chlorophenyl)acryloyl chloride}
$$
Conditions : Reflux in anhydrous DCM, 2–4 hours.
Amide Bond Formation
The acryloyl chloride reacts with 4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)aniline in the presence of a base (e.g., triethylamine):
$$
(E)\text{-3-(2-chlorophenyl)acryloyl chloride} + \text{Amine intermediate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Optimization :
Stereochemical Control and Byproduct Mitigation
Ensuring (E)-Configuration
Common Byproducts and Solutions
- (Z)-Isomer formation : Minimized by using excess acyl chloride and short reaction times.
- Hydrolysis of amide : Avoid aqueous workup until reaction completion.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Purification Techniques
- Crystallization : Ethanol/water mixtures achieve >98% purity.
- Chromatography : Reserved for analytical-scale batches.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 12.3 min.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the acrylamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound might be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Structural Classification of Analogs
The target compound’s structure can be compared to the following classes of analogs (Table 1):
Table 1: Key Structural Analogs and Their Features
Substituent Effects
Chlorophenyl Variants
- Target Compound vs. The pyridinylmethyl substituent in the analog enhances hydrogen bonding via the nitrogen atom, whereas the target’s hydroxy-2-methylpropan-2-yl group offers both hydrogen bonding and hydrophilicity.
Hydroxy/Alkoxy Groups
- Target Compound vs. (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide :
- The hydroxy-methoxyphenyl group in the analog contributes to significant anti-inflammatory activity (IC₅₀ = 17.00 µM), suggesting that the target’s hydroxy-2-methylpropan-2-yl group may similarly enhance bioactivity through polar interactions.
Heterocyclic Modifications
- Target Compound vs. (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide : The tetrahydrothiophene sulfone moiety in the analog introduces conformational rigidity and sulfone-mediated solubility, contrasting with the target’s flexible ethylamino linker.
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide, often referred to as a derivative of acrylamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure
The compound features a complex structure characterized by:
- Acrylamide Core : The acrylamide moiety is known for its reactivity and biological significance.
- Chlorophenyl Group : The presence of a chlorophenyl substituent enhances its pharmacological properties.
- Hydroxyisopropyl Group : This moiety may contribute to the compound's solubility and bioavailability.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Acrylamide Linkage : Utilizing standard amide coupling techniques.
- Introduction of Substituents : Employing electrophilic aromatic substitution for the chlorophenyl group and alkylation for the hydroxyisopropyl group.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory effects.
Mechanism of Action :
- The compound inhibits several pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
- It has been shown to reduce the activation of NF-kB pathways, which play a pivotal role in inflammation.
Case Studies :
- In Vivo Models : In murine models of asthma, administration of the compound led to reduced airway inflammation and improved lung function metrics.
- Cell Culture Studies : Human bronchial epithelial cells treated with this compound exhibited decreased levels of inflammatory markers compared to untreated controls.
Anticancer Activity
The compound has also demonstrated promising anticancer properties against various cancer cell lines.
Mechanism of Action :
- Induction of apoptosis in cancer cells has been observed, potentially through the activation of caspase pathways.
- It appears to inhibit cell proliferation by interfering with cell cycle progression.
Case Studies :
- Breast Cancer Cells (MDA-MB-231) : In vitro studies showed that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating effective concentration ranges.
- Xenograft Models : In vivo studies using xenograft models demonstrated tumor growth inhibition when treated with this compound, suggesting its potential for therapeutic use.
Data Summary
| Biological Activity | Mechanism | IC50 (µM) | Model |
|---|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha, IL-6 | 20.8 | Murine asthma model |
| Anticancer (MDA-MB-231) | Induction of apoptosis | 15 | In vitro cell culture |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide?
- Methodology : The synthesis typically involves multi-step reactions starting with condensation of 2-chlorobenzaldehyde derivatives with acryloyl chloride or α-bromoacrylic acid. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI in DMF under ice-cooled conditions to form the acrylamide backbone .
- Solvent systems : Mixtures of ethyl acetate and petroleum ether for recrystallization, or dichloromethane for intermediate steps .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product .
- Validation : Final compounds are confirmed via H/C NMR, mass spectrometry (MS), and elemental analysis .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Core techniques :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; acrylamide protons at δ 6.5–7.1 ppm). C NMR confirms carbonyl groups (e.g., C=O at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~450–470) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: ~60%, H: ~5%, N: ~8%) .
Q. What are the recommended storage conditions to maintain the compound's stability?
- Protocols :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the acrylamide group .
- Handling : Avoid prolonged exposure to air; purge with inert gas (N or Ar) during aliquoting .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and purity of this acrylamide derivative during synthesis?
- Strategies :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane reduces side reactions in coupling steps .
- Catalyst screening : Test bases like triethylamine or DMAP to accelerate amide bond formation .
- Temperature control : Maintain reactions at 0–5°C during exothermic steps (e.g., EDCI activation) to minimize decomposition .
- Monitoring : Use TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .
Q. What experimental strategies are employed to resolve contradictions in reported biological activities of structurally similar acrylamide derivatives?
- Approaches :
- Comparative purity analysis : Use HPLC (≥95% purity threshold) and elemental analysis to rule out batch-to-batch variability .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate bioactive motifs .
- Target validation : Employ CRISPR/Cas9 gene editing to confirm on-target effects (e.g., kinase inhibition assays with recombinant proteins) .
Q. What methodologies are recommended for assessing the compound's reactivity with biological targets in vitro?
- In vitro assays :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC values against kinases (e.g., EGFR, VEGFR2) .
- Cysteine reactivity profiling : Incubate with recombinant proteins (e.g., thioredoxin) and monitor adduct formation via LC-MS .
- Cellular uptake studies : Radiolabel the compound with H or C and quantify intracellular accumulation using scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
